N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex chemical compound known for its diverse applications in various scientific fields. With a structure that involves a triazoloquinoxaline core and an acetamide moiety, this compound has garnered interest due to its unique properties and potential utility in multiple disciplines.
Properties
IUPAC Name |
N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-2-7-16-21-22-18-19(26)23(12-17(25)20-13-8-3-4-9-13)14-10-5-6-11-15(14)24(16)18/h5-6,10-11,13H,2-4,7-9,12H2,1H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHYFMJWTYFTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves multiple steps, typically starting with the preparation of the triazoloquinoxaline core. This is usually achieved through cyclization reactions involving appropriate substituted anilines and diketones under acidic or basic conditions.
Next, the introduction of the cyclopentyl group can be achieved via nucleophilic substitution reactions, where a cyclopentyl halide is reacted with the triazoloquinoxaline intermediate. Finally, the acetamide moiety is introduced using acylation reactions with acetic anhydride or acyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process often involves optimization of reaction conditions to improve yields and reduce costs, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo a variety of chemical reactions:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, especially involving the acetamide and triazoloquinoxaline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic conditions are typical reagents.
Major Products
The major products of these reactions include various derivatives that retain the core structure of the compound but with modifications on the functional groups, resulting in different physical and chemical properties.
Scientific Research Applications
N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has found applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific desired properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves interaction with specific molecular targets such as enzymes or receptors. The triazoloquinoxaline core is known to engage in hydrogen bonding and van der Waals interactions with active sites of proteins, modulating their activity. Pathways involving oxidative stress and inflammatory responses are often implicated in its biological effects.
Comparison with Similar Compounds
Compared to other triazoloquinoxaline derivatives, N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide stands out due to the presence of the cyclopentyl and acetamide groups, which contribute to its unique pharmacokinetic and pharmacodynamic profile.
Similar Compounds
N-cyclopentyl-2-(4-oxo-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
N-cyclopentyl-2-(4-oxo-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-7(4H)-yl)acetamide
These similar compounds differ mainly in the substituents on the triazoloquinoxaline core and the position of the substituents, which can affect their reactivity and applications.
Biological Activity
N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazoloquinoxaline core, which is known for its diverse biological activities. Its structural formula can be represented as follows:
This structure incorporates several functional groups that contribute to its pharmacological properties.
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer activity. In vitro studies have shown that it selectively inhibits the growth of non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. For instance, one study reported a log GI(50) value of -6.01 for the HOP-92 cell line and -6.00 for the U251 cell line, indicating potent anticancer effects .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. Polo-like kinase 1 (Plk1), a mitotic regulator frequently overexpressed in cancers, has been identified as a target for compounds with similar scaffolds . The inhibition of Plk1 may lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have indicated that it can inhibit bacterial growth and bioluminescence in Photobacterium leiognathi Sh1 . This suggests potential applications in treating infections caused by resistant bacterial strains.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in NSCLC models. The results highlighted its selectivity and potency compared to standard chemotherapeutic agents.
| Cell Line | Log GI(50) Value |
|---|---|
| HOP-92 | -6.01 |
| U251 | -6.00 |
Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial effects, the compound was tested against several bacterial strains. The findings indicated a dose-dependent inhibition of bacterial growth.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Photobacterium leiognathi | 18 |
Q & A
Q. What are the key steps in synthesizing N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
The synthesis involves three critical steps:
- Triazoloquinoxaline Core Formation : Cyclization of quinoxaline precursors under acidic or basic conditions (e.g., HCl or NaOH) to form the fused triazole-quinoxaline ring system .
- N-alkylation : Introduction of the cyclopentyl group via nucleophilic substitution or alkylation reactions, often using alkyl halides in polar aprotic solvents like DMF .
- Acetamide Coupling : Reaction of the intermediate with activated acetylating agents (e.g., chloroacetyl chloride) under reflux conditions, followed by purification via column chromatography .
Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and ring connectivity .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
- X-ray Crystallography : Optional for absolute configuration determination in crystalline derivatives .
Q. What biological activities are reported for structurally similar triazoloquinoxaline derivatives?
Analogous compounds exhibit:
- Anticancer Activity : Inhibition of cancer cell proliferation (e.g., IC values <10 µM in MCF-7 breast cancer cells) via apoptosis induction .
- Antimicrobial Effects : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Enzyme Modulation : COX-2 inhibition (e.g., 75% inhibition at 10 µM) in anti-inflammatory assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Temperature Control : Lowering reaction temperatures (0–5°C) during cyclization reduces side-product formation .
- Catalyst Screening : Use of Pd/C or CuI for coupling reactions enhances efficiency (yield increase from 60% to 85%) .
- Solvent Selection : Switching from THF to DMSO improves solubility of intermediates, facilitating higher conversions .
Q. What strategies are effective for structure-activity relationship (SAR) studies on substituent effects?
- Substituent Variation : Systematic replacement of the cyclopentyl group with fluorophenyl or methoxy groups to assess lipophilicity and target binding .
- Bioassay Profiling : Testing derivatives against kinase panels (e.g., EGFR, VEGFR2) to identify key pharmacophores .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to biological targets like DNA topoisomerase II .
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in MTT assays) to ensure reproducibility .
- Impurity Interference : Use HPLC-MS to confirm compound purity (>98%) and rule out artifacts .
- Cell Line Specificity : Validate activity across multiple cell lines (e.g., HepG2 vs. A549) to confirm target specificity .
Q. What industrial methods are suitable for scaling up synthesis while maintaining purity?
- Continuous Flow Reactors : Enable precise control of reaction parameters (e.g., residence time, temperature) for gram-scale production .
- High-Throughput Screening (HTS) : Rapid optimization of catalysts and solvents to reduce costs .
- Advanced Purification : Simulated moving bed (SMB) chromatography for efficient separation of enantiomers or regioisomers .
Q. How can in silico approaches guide the design of derivatives with enhanced bioactivity?
- Molecular Dynamics Simulations : Predict stability of ligand-target complexes (e.g., MDM2-p53 interaction) .
- QSAR Modeling : Correlate electronic parameters (e.g., logP, polar surface area) with antibacterial IC values .
- ADMET Prediction : Tools like SwissADME to optimize pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
